molecular formula C22H14ClNO2 B13932094 1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene

1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene

Cat. No.: B13932094
M. Wt: 359.8 g/mol
InChI Key: TYURNIOOOOCEOD-UHFFFAOYSA-N
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Description

1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is an organic compound that features a biphenyl structure with a chlorine substituent and a nitronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is unique due to its specific structural features, including the combination of a biphenyl core with a nitronaphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H14ClNO2

Molecular Weight

359.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)phenyl]-2-nitronaphthalene

InChI

InChI=1S/C22H14ClNO2/c23-20-12-6-5-10-18(20)17-9-3-4-11-19(17)22-16-8-2-1-7-15(16)13-14-21(22)24(25)26/h1-14H

InChI Key

TYURNIOOOOCEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC=C3C4=CC=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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